molecular formula C13H12O2S B13629007 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

Cat. No.: B13629007
M. Wt: 232.30 g/mol
InChI Key: MUCIEEQKALCDGZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It features a methoxy group and a thiophene ring substituted at the benzaldehyde core.

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2-methoxy-5-(5-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C13H12O2S/c1-9-5-12(8-16-9)10-3-4-13(15-2)11(6-10)7-14/h3-8H,1-2H3

InChI Key

MUCIEEQKALCDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC(=C(C=C2)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 5-methylthiophene is reacted with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both the methoxy group and the methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a compound that belongs to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

Recent studies have highlighted several key biological activities associated with 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde:

  • Antimicrobial Activity : Thiophene derivatives, including those with methoxy substitutions, have demonstrated significant antimicrobial properties. For instance, compounds with similar structures have exhibited inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators. This has been observed in related thiophene derivatives which act on inflammatory pathways .
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant capacity of thiophene derivatives, allowing them to scavenge free radicals effectively .

The mechanisms by which 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde exerts its biological effects can be summarized as follows:

  • Interaction with Enzymes : Similar compounds have been shown to interact with key enzymes involved in inflammation and infection pathways. For instance, docking studies suggest that these compounds can bind effectively to enzyme active sites, inhibiting their function .
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways associated with oxidative stress and inflammation, leading to reduced cellular damage and inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives similar to 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde:

StudyFindings
Study A Demonstrated significant antibacterial activity against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for similar thiophene derivatives .
Study B Reported anti-inflammatory effects in vitro, showing a reduction in TNF-alpha levels in macrophage cultures treated with related compounds .
Study C Highlighted antioxidant properties through DPPH radical scavenging assays, indicating a high potential for free radical neutralization .

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